molecular formula C18H13N3OS B5792049 (2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile

(2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile

Cat. No.: B5792049
M. Wt: 319.4 g/mol
InChI Key: ZRUIYWJMXMUVPB-SDXDJHTJSA-N
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Description

(2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method might include the condensation of a thiazole derivative with a nitrile compound under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.

    Substitution: The thiazole ring and other functional groups may participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound might exhibit similar biological activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Thiazole derivatives have been investigated for treating various diseases, including infections and cancer.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

What sets (2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

(2Z)-2-(4-amino-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-11-15(17(22)13-7-3-1-4-8-13)18-21(16(20)12-23-18)14-9-5-2-6-10-14/h1-10,12H,20H2/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUIYWJMXMUVPB-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=C2N(C(=CS2)N)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\2/N(C(=CS2)N)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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